Cas no 2227642-32-0 (rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol)

rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2227642-32-0
- EN300-1625744
- rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol
- rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol
-
- Inchi: 1S/C10H15NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,3-4,6-7H2/t8-,10-/m1/s1
- InChI Key: BCIRTSMFLYPMRB-PSASIEDQSA-N
- SMILES: S1C=CC=C1CC[C@@H]1CNC[C@H]1O
Computed Properties
- Exact Mass: 197.08743528g/mol
- Monoisotopic Mass: 197.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.5Ų
- XLogP3: 1.2
rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625744-1.0g |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 1.0g |
$1857.0 | 2023-07-10 | ||
Enamine | EN300-1625744-5000mg |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 5000mg |
$5387.0 | 2023-09-22 | ||
Enamine | EN300-1625744-0.05g |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 0.05g |
$1560.0 | 2023-07-10 | ||
Enamine | EN300-1625744-100mg |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 100mg |
$1635.0 | 2023-09-22 | ||
Enamine | EN300-1625744-500mg |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 500mg |
$1783.0 | 2023-09-22 | ||
Enamine | EN300-1625744-2.5g |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 2.5g |
$3641.0 | 2023-07-10 | ||
Enamine | EN300-1625744-5.0g |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 5.0g |
$5387.0 | 2023-07-10 | ||
Enamine | EN300-1625744-0.1g |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 0.1g |
$1635.0 | 2023-07-10 | ||
Enamine | EN300-1625744-50mg |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 50mg |
$1560.0 | 2023-09-22 | ||
Enamine | EN300-1625744-10000mg |
rac-(3R,4S)-4-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-ol |
2227642-32-0 | 10000mg |
$7988.0 | 2023-09-22 |
rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol Related Literature
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol
Research Brief on rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol (CAS: 2227642-32-0)
The compound rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol (CAS: 2227642-32-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral pyrrolidine derivative, characterized by a thiophene moiety, is being investigated for its role in modulating biological targets, particularly in the central nervous system (CNS). Recent studies have highlighted its structural uniqueness and pharmacological promise, making it a focal point for drug discovery efforts.
Recent research has focused on the synthesis and enantiomeric resolution of rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol to explore its stereospecific biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the (3R,4S) enantiomer exhibits higher affinity for dopamine D2 and serotonin 5-HT1A receptors compared to its (3S,4R) counterpart. This finding underscores the importance of stereochemistry in optimizing therapeutic efficacy and minimizing off-target effects. The study employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding interactions at atomic resolution.
In addition to its CNS applications, rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol has shown promise in oncology. Preclinical studies have revealed its potential as an inhibitor of protein kinases involved in tumor progression. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound selectively inhibits cyclin-dependent kinases (CDKs) with an IC50 value in the low micromolar range. The researchers utilized structure-activity relationship (SAR) analysis to identify key modifications that enhance potency and selectivity, paving the way for next-generation kinase inhibitors.
The pharmacokinetic profile of rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol has also been a subject of investigation. A recent pharmacokinetic study in rats demonstrated favorable blood-brain barrier penetration and metabolic stability, with a half-life of approximately 4 hours. These properties make it a viable candidate for further development as a CNS-active drug. However, challenges remain in optimizing its oral bioavailability, as noted in a 2023 ADMET study published in European Journal of Pharmaceutical Sciences.
Looking ahead, the research community is actively exploring derivatives of rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol to expand its therapeutic potential. Computational chemistry approaches, including quantum mechanical calculations and machine learning-based predictions, are being employed to design novel analogs with improved properties. The compound's versatility and unique pharmacophore make it a valuable scaffold for multifargeted drug discovery, particularly in complex diseases such as neurodegenerative disorders and cancer.
2227642-32-0 (rac-(3R,4S)-4-2-(thiophen-2-yl)ethylpyrrolidin-3-ol) Related Products
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)




